molecular formula C7H6BrFN2 B3081323 5-Bromo-2-fluoro-benzamidine CAS No. 1100752-70-2

5-Bromo-2-fluoro-benzamidine

Cat. No.: B3081323
CAS No.: 1100752-70-2
M. Wt: 217.04
InChI Key: QIDKTWKUJFVSGL-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-benzamidine is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by the presence of bromine and fluorine atoms attached to a benzamidine core, making it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-fluoro-benzamidine typically involves the following steps:

    Nitration: Starting with a suitable aromatic compound, nitration is performed using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation with a catalyst such as Raney nickel.

    Bromination: The amino compound undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom.

    Fluorination: Finally, the compound is fluorinated using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and advanced purification techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-benzamidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with boronic acids can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the benzamidine core .

Scientific Research Applications

5-Bromo-2-fluoro-benzamidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in drug discovery and development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-benzamidine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bromine and fluorine atoms contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluoro-benzeneboronic acid: Shares similar structural features but differs in its functional group, making it useful in different types of reactions.

    2-Bromo-5-fluorobenzotrifluoride: Another related compound with a trifluoromethyl group, used in various industrial applications.

    5-Bromo-2-fluoro-benzonitrile: Similar in structure but contains a nitrile group, offering different reactivity and applications.

Uniqueness

5-Bromo-2-fluoro-benzamidine is unique due to its benzamidine core, which imparts specific chemical properties and reactivity. Its combination of bromine and fluorine atoms enhances its versatility in chemical synthesis and its potential as a pharmacophore in drug discovery .

Properties

IUPAC Name

5-bromo-2-fluorobenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKTWKUJFVSGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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